5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Description
Background and Research Significance
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde represents a sophisticated example of modern heterocyclic chemistry, embodying multiple functional groups that contribute to its unique reactivity profile and potential applications. The compound's complex structure incorporates three distinct halogen atoms—bromine, chlorine, and fluorine—strategically positioned across its molecular framework, creating a highly functionalized chemical entity with significant research potential. This multi-halogenated architecture places the compound within a specialized category of pyridine derivatives that have gained considerable attention in contemporary organic synthesis and medicinal chemistry research.
The presence of multiple electron-withdrawing halogen substituents fundamentally alters the electronic properties of the pyridine ring system, creating enhanced electrophilicity that can facilitate various chemical transformations. The bromine atom at the 5-position of the pyridine ring, combined with the carbonyl functionality at the 6-position, establishes a highly reactive electrophilic center that can participate in nucleophilic addition reactions. The benzyl substituent, decorated with both chlorine and fluorine atoms in specific positions, adds another layer of chemical complexity that influences the compound's overall reactivity and potential biological activity.
Recent research in pyridinecarboxaldehyde chemistry has demonstrated the significant impact of substituent effects on reactivity patterns, particularly in protein labeling applications and bioconjugation reactions. The specific substitution pattern observed in this compound positions it as a potentially valuable reagent for advanced chemical transformations. The aldehyde functional group at the 3-position provides a reactive site for condensation reactions, while the dihydropyridine core offers opportunities for further chemical modifications through oxidation or reduction processes.
The compound's research significance extends beyond its immediate chemical properties to encompass its potential role as a building block in the synthesis of more complex molecular architectures. The strategic placement of halogen atoms creates multiple points for further functionalization through cross-coupling reactions, metal-catalyzed transformations, and nucleophilic substitution processes. This versatility makes the compound particularly valuable for researchers engaged in the development of novel pharmaceutical intermediates and advanced materials.
Historical Context in Pyridine-based Compound Development
The development of pyridine-based compounds has a rich historical foundation that traces back to the mid-19th century, establishing a trajectory that ultimately led to sophisticated derivatives like this compound. The initial discovery of pyridine itself occurred in 1849 when Scottish scientist Thomas Anderson isolated the compound from animal bone oil, recognizing its distinctive properties and naming it after the Greek word for fire due to its flammable nature. This foundational discovery established pyridine as a fundamental heterocyclic compound that would eventually serve as the basis for countless derivatives.
The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner and James Dewar proposing in the 1870s that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This understanding provided the theoretical framework necessary for the systematic development of pyridine derivatives, including complex multi-substituted compounds like the current subject of this analysis. The confirmation of this structural hypothesis through chemical reduction experiments validated the aromatic nature of the pyridine ring and opened pathways for rational synthetic approaches.
The early 20th century witnessed significant advances in pyridine synthesis methodology, particularly with Aleksei Chichibabin's 1924 development of a practical pyridine synthesis reaction that utilized readily available starting materials. This breakthrough enabled more efficient production of pyridine derivatives and established synthetic precedents that continue to influence modern approaches to complex pyridine synthesis. The Chichibabin synthesis and subsequent methodological developments created the foundation for contemporary multi-step syntheses of elaborate pyridine derivatives containing multiple functional groups and substituents.
The evolution of pyridine chemistry throughout the 20th century encompassed increasingly sophisticated substitution patterns and functional group combinations. The development of halogenated pyridine derivatives gained particular importance as researchers recognized the unique electronic effects imparted by halogen substituents. The systematic exploration of mono-, di-, and tri-halogenated pyridines revealed the profound influence of halogen positioning on chemical reactivity, biological activity, and physical properties. These investigations established the theoretical and practical groundwork for the design of complex compounds like this compound.
Contemporary pyridine derivative development has been driven by the recognition that pyridine-containing compounds constitute one of the most extensively utilized heterocyclic frameworks in pharmaceutical development. The United States Food and Drug Administration database contains 95 approved pharmaceuticals derived from pyridine or dihydropyridine scaffolds, demonstrating the profound therapeutic potential of this chemical class. This extensive pharmaceutical utilization has motivated the synthesis of increasingly complex pyridine derivatives, including multi-halogenated compounds with sophisticated substitution patterns designed to optimize specific biological or chemical properties.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, reflecting its multi-functional nature and sophisticated substitution pattern. The compound's International Union of Pure and Applied Chemistry name, designated as 5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde, systematically describes each structural element according to standardized nomenclature rules. This naming convention prioritizes the pyridine ring as the parent structure and identifies all substituents with appropriate positional descriptors and functional group designations.
The compound's classification within chemical taxonomy systems positions it as a member of multiple intersecting categories that reflect its diverse structural features. Primarily, it belongs to the pyridinecarboxaldehyde class, characterized by the presence of an aldehyde functional group directly attached to the pyridine ring system. The dihydropyridine classification further specifies the oxidation state of the nitrogen-containing ring, distinguishing it from fully aromatic pyridine derivatives. The presence of multiple halogen substituents places the compound within the broader category of halogenated heterocycles, a classification that significantly influences its chemical behavior and potential applications.
Alternative nomenclature systems provide additional descriptive approaches to the compound's identification and classification. The compound appears in various chemical databases under synonym designations that emphasize different structural aspects or follow alternative naming conventions. These include descriptions that highlight the benzyl substituent pattern, the specific halogen arrangement, or the dihydropyridine core structure. The multiplicity of naming approaches reflects the compound's complex nature and the need for precise identification across different chemical disciplines and applications.
The compound's classification extends to functional group categories that encompass its reactive centers and potential chemical transformations. As an aldehyde-containing compound, it belongs to the carbonyl-reactive chemical class, enabling participation in condensation reactions, nucleophilic additions, and oxidation-reduction processes. The presence of the dihydropyridine core places it within the category of hydrogen-transfer agents and potential reducing compounds, characteristics that have significant implications for its chemical reactivity and stability profile.
Structural classification systems further categorize the compound based on its aromatic heterocyclic framework and substitution patterns. The multi-halogenated nature of the compound positions it within specialized subcategories of halogenated aromatics, with specific relevance to electron-deficient heterocycles. This classification has important implications for understanding the compound's electronic properties, reactivity patterns, and potential interactions with biological systems or chemical reagents.
Properties
IUPAC Name |
5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO2/c14-10-4-8(7-18)5-17(13(10)19)6-9-11(15)2-1-3-12(9)16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJFUXNJXILFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126605 | |
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-68-5 | |
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves several key steps:
Pyridine Derivative Formation: : The preparation typically starts with the formation of a pyridine derivative through a multi-component reaction involving suitable aldehydes, amines, and ketones.
Introduction of Bromine: : Bromination of the pyridine derivative using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position.
Substitution with 2-chloro-6-fluorobenzyl Group: : This involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the 2-chloro-6-fluorobenzyl moiety.
Oxidation to Form Aldehyde: : The final step involves the oxidation of the resulting compound to introduce the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the synthetic process is optimized for higher yields and purity. Continuous flow chemistry can be utilized for the bromination and substitution steps, while employing solid-phase catalysts for more efficient transformations and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: : Reductive agents like lithium aluminum hydride can convert the compound to its alcohol or amine derivatives.
Substitution: : The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Ammonia, amines, thiols under basic or acidic conditions.
Major Products
Major products from these reactions include substituted derivatives, alcohols, amines, and oxidized acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects. Its structure suggests it may have activity against various diseases, particularly in the realm of cancer and infectious diseases.
Anticancer Activity
Research indicates that compounds similar to 5-bromo derivatives can exhibit anticancer properties. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
Case Study:
A study published in ACS Omega explored a series of pyridine derivatives, highlighting their cytotoxic effects against different cancer cell lines. The results indicated that specific substitutions on the pyridine ring enhanced anticancer activity, suggesting a similar potential for 5-bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde .
Synthetic Methodologies
The compound is also significant in synthetic organic chemistry due to its unique structure, which allows for various chemical transformations.
Synthesis of Heterocycles
This compound can serve as a precursor for synthesizing more complex heterocycles. Its reactivity can be exploited in multi-component reactions, leading to the formation of diverse chemical entities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | 80°C, AlCl3 | 75% | |
| Vilsmeier-Haack Reaction | DMF, POCl3 | 65% |
The biological activities of this compound are under investigation, particularly its potential antimicrobial and antiparasitic effects.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The introduction of halogens (like bromine and chlorine) can enhance the lipophilicity and bioavailability of these compounds, making them effective against a range of pathogens.
Case Study:
Research into similar pyridine derivatives has shown promising results against various bacterial strains. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus, indicating that this compound may also exhibit similar activity .
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, its carbonyl and halogen functionalities can form strong interactions with enzyme active sites, modulating their activity. In biological systems, it may affect pathways related to oxidative stress or signal transduction due to its reactive functional groups.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can be contextualized by comparing it to analogs with variations in substituents on the benzyl group or pyridine ring. Key compounds for comparison include:
Substituent Variations on the Benzyl Group
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : The 3,4-dichlorobenzyl analog exhibits a higher melting point (133–135°C) than the 4-methylbenzyl-chloro derivative (112–114°C), likely due to stronger intermolecular halogen bonding in the former .
- Steric and Synthetic Effects: Bulkier substituents (e.g., iso-propyl in ) reduce reaction yields (33–58% for pentanone analogs), suggesting that the 2-chloro-6-fluorobenzyl group in the target compound may pose synthetic challenges due to steric hindrance or electronic deactivation .
Pyridine Ring Modifications
Key Observations :
- The carbaldehyde group in the target compound enables participation in condensation reactions (e.g., Knoevenagel or Schiff base formation), contrasting with the carboxylate ester’s suitability for hydrolysis or amidation .
Biological Activity
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, with the chemical formula C₁₃H₈BrClFNO₂ and a molecular weight of 344.57 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₈BrClFNO₂
- Molecular Weight : 344.57 g/mol
- Melting Point : 148–150 °C
- CAS Number : 952183-68-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its antitumor and antimicrobial properties. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell survival.
- Case Study : A study demonstrated that derivatives of pyridinecarbaldehyde exhibited cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms might apply to this compound.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies : Preliminary tests indicate that it possesses antibacterial properties against certain strains of bacteria, potentially making it useful in treating infections.
- Case Study : Research on related compounds has shown effectiveness against resistant bacterial strains, which could imply a similar efficacy for this compound.
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate apoptosis and cell cycle progression.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde?
Answer:
A three-step approach is typically employed:
Core Formation : Construct the pyridine ring via cyclization reactions, such as Hantzsch or Kröhnke synthesis, using precursors like β-diketones and aldehydes.
Substituent Introduction :
- Bromination at the 5-position using NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation.
- The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura if boronic acids are available) .
Oxo and Aldehyde Functionalization :
- Oxidation of dihydropyridine to the oxo derivative using MnO₂ or DDQ.
- Protection of the aldehyde group (e.g., as an acetal) during reactive steps to prevent side reactions .
Key Considerations : Use anhydrous solvents and inert atmospheres to preserve aldehyde integrity. Monitor intermediates via TLC or HPLC.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign the benzyl, pyridine, and aldehyde protons/carbons.
- ¹⁹F NMR : Confirm the fluorine environment (e.g., para vs. ortho substitution in the benzyl group) .
- FTIR : Identify carbonyl (C=O at ~1680–1720 cm⁻¹) and aldehyde (C=O stretch ~2800–2720 cm⁻¹) groups.
- HRMS : Verify molecular weight and isotopic patterns (Br/Cl contribute distinct signatures).
- X-ray Crystallography : Resolve ambiguities in regiochemistry if single crystals are obtainable .
Note : Compare data with structurally similar compounds (e.g., 6-bromo-5-fluoronicotinaldehyde) to validate assignments .
Advanced: How can researchers address low regioselectivity during benzyl group introduction?
Answer:
Regioselectivity challenges arise from steric and electronic effects. Mitigation strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or SPhos ligands to enhance coupling efficiency at the desired position .
- Temperature Control : Lower temperatures (0–25°C) reduce competing pathways.
- Substrate Prefunctionalization : Introduce directing groups (e.g., esters) to guide benzylation, followed by removal post-reaction.
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Validation : Cross-check product distribution via GC-MS or preparative HPLC.
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR)?
Answer:
Contradictions often stem from:
- Tautomerism : The dihydro-oxo pyridine moiety may exhibit keto-enol tautomerism, altering chemical shifts. Confirm via variable-temperature NMR.
- Solvent Effects : Polar solvents (e.g., DMSO) induce shifts; compare spectra in CDCl₃ vs. DMSO-d₆.
- Impurity Interference : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Case Study : For 5-bromo-2-fluoropyridine derivatives, ¹⁹F NMR resolved ambiguities in fluorine positioning .
Basic: What are the stability considerations for this compound under storage?
Answer:
The aldehyde group is prone to oxidation and hydration:
- Storage Conditions :
- Temperature : –20°C under argon.
- Light : Protect from UV exposure (use amber vials).
- Stabilizers : Add molecular sieves to absorb moisture or 0.1% BHT to inhibit radical degradation.
- Monitoring : Regular HPLC analysis to detect decomposition (e.g., aldehyde → carboxylic acid).
Reference : Similar halogenated pyridinecarbaldehydes show <5% degradation over 6 months when stored correctly .
Advanced: What computational methods aid in predicting reactivity for further functionalization?
Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites.
- Calculate Fukui indices to predict reactivity toward electrophiles (e.g., at the aldehyde or bromine positions).
- Docking Studies : If targeting biological activity, model interactions with enzyme active sites (e.g., kinases or oxidoreductases).
- Solvent Effects : Use COSMO-RS to simulate solvation energies in reaction media .
Validation : Compare predicted vs. experimental yields for cross-coupling reactions.
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
Screen mixed-solvent systems:
- Preferred Solvents : Ethyl acetate/hexane (for moderate polarity) or dichloromethane/pentane.
- Avoid Protic Solvents : Methanol/water may hydrolyze the aldehyde.
- Crystallization Tips : Slow evaporation at 4°C enhances crystal quality for X-ray analysis .
Advanced: How to analyze decomposition pathways under acidic/basic conditions?
Answer:
- Kinetic Studies :
- Use HPLC to monitor degradation rates at varying pH (e.g., 1–14) and temperatures.
- Identify byproducts (e.g., hydrolysis of the aldehyde to carboxylic acid).
- Mechanistic Probes : Isotopic labeling (e.g., D₂O) to track proton transfer steps.
- Theoretical Support : Calculate activation energies for proposed pathways using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
